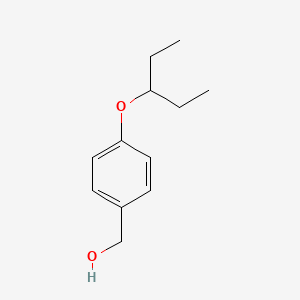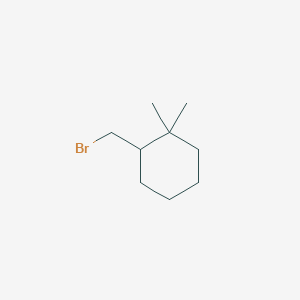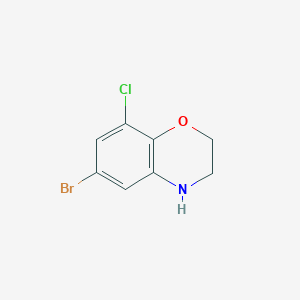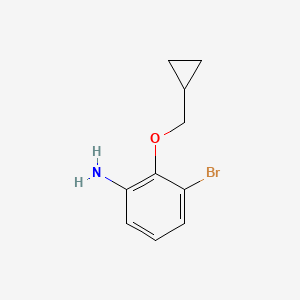
3-Bromo-2-cyclopropylmethoxyphenylamine
Vue d'ensemble
Description
3-Bromo-2-cyclopropylmethoxyphenylamine, also known as 3-BCMA, is an organic compound belonging to the family of heterocyclic amines. It is a bicyclic compound consisting of a five-membered ring with an oxygen atom at the 3-position, a bromine atom at the 2-position, and a methoxyphenylamine group at the 4-position. 3-BCMA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals and other organic compounds. It has been used in the synthesis of a variety of drugs and other compounds such as anticonvulsants, anti-tumor agents, and anti-inflammatory agents.
Applications De Recherche Scientifique
In vivo Metabolism and Toxicology
Brominated phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been studied for their metabolism in vivo. These studies help understand the metabolic pathways, which can inform the development of therapeutic agents and the assessment of drug toxicity. For instance, the metabolism of 2C-B in rats has been elucidated, revealing multiple metabolic pathways and identifying various metabolites. This research contributes to the broader understanding of the pharmacokinetics and toxicology of brominated psychoactive substances (Kanamori et al., 2002).
Organic Synthesis and Chemical Reactions
Brominated compounds are pivotal in organic synthesis, serving as intermediates in the synthesis of complex molecules. Research has demonstrated the synthesis of compounds through reactions such as electrophile-induced ring closure and nucleophilic displacement, leading to the formation of morpholine derivatives and cyclopropylamines. These synthetic pathways provide valuable tools for constructing a wide range of chemical entities for further pharmacological study or material science applications (D’hooghe et al., 2006).
Anticancer Research
Bromophenols, a group of brominated compounds, have shown potential in anticancer research. A novel bromophenol derivative has been studied for its ability to induce cell cycle arrest and apoptosis in human lung cancer cells, demonstrating the therapeutic potential of brominated compounds in cancer treatment (Guo et al., 2018).
Materials Science
In the field of materials science, brominated compounds have been utilized in the development of novel materials with specific properties. For example, photocrosslinkable bromine-functionalized polymers have been explored for their application in organic photovoltaics, showing that such materials can enhance the stability and efficiency of solar cells (Kim et al., 2009).
Propriétés
IUPAC Name |
3-bromo-2-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGBUWBJXRKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(cyclopropylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



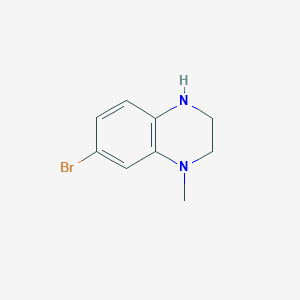
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)
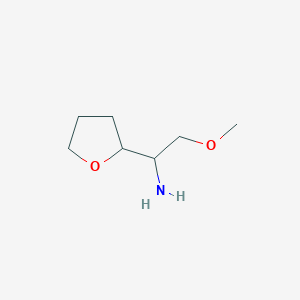

![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
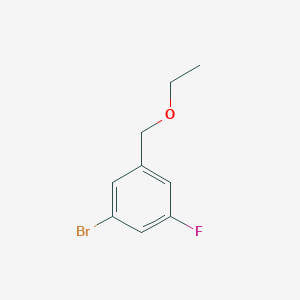
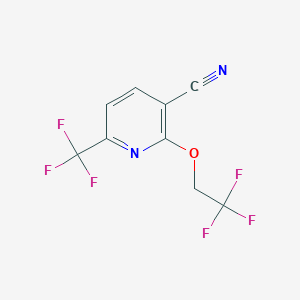

amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)
